6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a dimethylamino group, a hydroxy group, and a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the dimethylamino group and the hydroxy group through specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Coumarin: A structurally related compound with a simpler structure and different functional groups.
Warfarin: A well-known anticoagulant with a similar chromen-2-one core but different substituents.
Flavonoids: A class of compounds with similar structural features but varying functional groups and biological activities.
Uniqueness: 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-[(E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-9-7-14(19)21-16-10(2)15(20)12(8-11(9)16)13(18)5-6-17(3)4/h5-8,20H,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHVBQIVCGFZCT-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)/C=C/N(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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